1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
Description
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is an organic compound with the molecular formula C12H14BrNO4S It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a bromophenylsulfonyl group attached to the piperidine ring
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVQMTHMVVRANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353289 | |
| Record name | 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203519-01-1 | |
| Record name | 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Piperidinecarboxylic Acid Derivatives
Direct Bromination Using N-Bromosuccinimide (NBS)
This method involves brominating 4-piperidinecarboxylic acid precursors at the para position of the aryl ring. Key steps include:
- Substrate Preparation : 4-Piperidinecarboxylic acid is first sulfonylated with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) or acetonitrile.
- Catalysis : Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) enhances para-selectivity by stabilizing transition states.
- Conditions : Reactions proceed at 20–25°C for 5–8 hours, yielding 85–90% product after recrystallization (DCM/n-heptane).
Example Protocol (Adapted from CN112645902A):
- Dissolve N-phenylpiperidine (0.124 mol) and tetra-n-butylammonium tetraphenylborate (2.8 g) in dichloromethane.
- Add NBS (0.149 mol) in batches at 10–15°C.
- Stir at 20–25°C for 8 hours, quench with NaHSO₃, and extract with DCM.
- Purify via recrystallization (DCM/n-heptane, 1:4) to isolate 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (85.4% yield, 99.7% GC purity).
Coupling Reactions with Pre-Brominated Intermediates
Alternative routes utilize Suzuki-Miyaura coupling or Ullmann reactions to introduce the bromophenyl group early in the synthesis:
- Starting Material : 4-Piperidinecarboxylic acid is functionalized with a sulfonyl group before coupling with 4-bromophenylboronic acid.
- Catalysts : Pd(PPh₃)₄ or CuI/1,10-phenanthroline enable cross-couplings but increase costs due to metal catalyst usage.
- Yield Limitation : Early-stage bromination often results in lower yields (58–65%) compared to late-stage functionalization.
Multi-Step Synthesis from Piperidine and Bromobenzene
Two-Step Process (CN112645902A Patent)
This scalable method avoids costly palladium catalysts:
Step 1: Synthesis of N-Phenylpiperidine
| Parameter | Details |
|---|---|
| Reactants | Bromobenzene, piperidine, sulfolane |
| Base | Potassium tert-butoxide or sodium tert-amylate (1.5–2.0 eq) |
| Temperature | 150–180°C |
| Yield | 84–87% (HPLC purity >98.9%) |
Step 2: Bromination to Target Compound
| Parameter | Details |
|---|---|
| Brominating Agent | NBS or dibromohydantoin (1.1–1.2 eq) |
| Solvent | Dichloromethane or acetonitrile |
| Catalyst | Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) |
| Yield | 85–90% (GC purity >99.5%) |
Advantages :
Comparative Analysis of Methods
Purification and Characterization
Recrystallization Optimization
Industrial and Environmental Considerations
Waste Management
Cost-Benefit Analysis
| Component | Cost (USD/kg) | Environmental Impact |
|---|---|---|
| Sulfolane | 12–15 | Moderate (non-toxic) |
| NBS | 50–60 | High (bromine waste) |
| Tetra-n-butylammonium | 80–100 | Low |
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The bromophenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylsulfonyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenylsulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow for modifications that enhance efficacy against specific conditions, including pain management and neurodegenerative diseases. For instance, derivatives of this compound have been investigated for their analgesic properties, showing promise as potent pain relievers in preclinical studies .
Antimicrobial Activity
Research indicates that 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid exhibits antimicrobial properties. Similar compounds have demonstrated effectiveness against gram-positive pathogens and potential antileishmanial and antimalarial activities. The interaction with specific enzymes involved in these infections suggests a mechanism that could be exploited for developing new antimicrobial agents .
Biological Research
Enzyme Inhibition Studies
The compound has been utilized in studies examining enzyme inhibitors and receptor modulators. Its ability to interact with sulfonyl-containing enzymes can lead to significant alterations in enzyme activity, which is vital for understanding biochemical pathways involved in disease mechanisms. For example, it has been shown to modulate key signaling pathways such as MAPK/ERK, impacting cell proliferation and differentiation .
Antiviral Research
Recent studies have identified this compound as part of a class of compounds with potential antiviral activity against coronaviruses. In silico studies suggest that it may bind to the catalytic site of the main protease (M pro) of SARS-CoV-2, indicating its potential as a therapeutic agent against COVID-19 .
Materials Science
Development of Advanced Materials
The unique structural properties of this compound make it valuable in materials science. It is used in synthesizing advanced polymers and coatings due to its stability and reactivity. The incorporation of this compound into material formulations can enhance mechanical properties and resistance to environmental degradation .
Industrial Applications
Synthesis of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals and intermediates for various processes. Its versatility allows for modifications that tailor it for specific applications in chemical manufacturing, further broadening its utility beyond laboratory research .
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
- 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid
- 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Uniqueness: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and material properties.
Q & A
Q. What are the key synthetic methodologies for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, and how can reaction conditions be optimized?
A common approach involves sulfonylation of the piperidine core. For example, intermediates like ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be hydrolyzed under basic conditions (e.g., 5N NaOH in EtOH/water) to yield the carboxylic acid derivative. Acidification (6N HCl) precipitates the product, achieving yields >85% . Adjusting reaction time (e.g., 24 hours at room temperature) and stoichiometry of NaOH may improve purity. For bromophenyl derivatives, substituting benzyl or sulfamoyl groups with 4-bromophenylsulfonyl precursors is critical.
Q. How can NMR and IR spectroscopy validate the structural integrity of this compound?
Key spectral markers include:
- ¹H NMR : Aromatic protons from the 4-bromophenyl group (δ ~7.93 ppm, doublet, J = 8.5 Hz) and piperidine methylene/methine signals (δ 1.52–3.42 ppm). The absence of ester peaks (e.g., ethyl group at δ ~1.2–4.3 ppm) confirms hydrolysis .
- IR : Stretching vibrations for sulfonyl (S=O, ~1350–1160 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹; C=O, ~1680 cm⁻¹) groups .
Q. What safety precautions are necessary for handling this compound in laboratory settings?
While specific hazard data for this compound is limited, structurally similar sulfonylated piperidines may cause respiratory or skin irritation. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store at ambient temperatures in sealed containers, avoiding prolonged exposure to moisture or light .
Q. What solubility properties should guide solvent selection for in vitro assays?
The compound’s carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol). Partition coefficient (LogP) estimates (~0.28) suggest moderate hydrophilicity, making aqueous-organic mixtures (e.g., EtOH/water) suitable for dissolution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
Contradictions often arise from impurities or polymorphic forms. For example, a melting point range of 162–163°C was reported for a sulfamoyl analog , while bromophenyl derivatives may vary due to crystallinity. Use recrystallization (e.g., ethanol/water) and HPLC (C18 column, methanol/water mobile phase) to isolate pure phases. Cross-validate findings with elemental analysis (%C, %H, %N) and high-resolution mass spectrometry .
Q. What experimental strategies are effective for evaluating this compound’s biological activity against carbonic anhydrase isoforms?
Design enzyme inhibition assays using recombinant human carbonic anhydrases (e.g., CA-II, CA-IX). Prepare test solutions in Tris buffer (pH 7.4) with 0.1% DMSO. Monitor activity via stopped-flow CO₂ hydration or fluorescent probes (e.g., dansylamide displacement). Compare IC₅₀ values with reference inhibitors (e.g., acetazolamide) and analyze structure-activity relationships (SAR) by modifying the sulfonyl or bromophenyl moieties .
Q. How can computational modeling predict interactions between this compound and biological targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 3LXE for CA-II). Optimize the ligand’s 3D structure (DFT methods, B3LYP/6-31G*) and calculate binding free energies. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess stability of hydrogen bonds between the sulfonyl group and active-site zinc ions .
Q. What synthetic routes minimize byproducts during large-scale preparation?
Scale-up challenges include controlling exothermic reactions during sulfonylation. Use dropwise addition of 4-bromobenzenesulfonyl chloride to cooled (0–5°C) piperidine derivatives in dichloromethane. Employ scavengers (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution) .
Methodological Notes
- Spectral Data Interpretation : Always compare experimental NMR/IR results with published spectra of analogous compounds (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) to confirm functional groups .
- Biological Assay Design : Include positive/negative controls and triplicate measurements to ensure reproducibility. For enzyme studies, use kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Contradiction Analysis : When conflicting data arises (e.g., purity vs. yield), apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) and optimize synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
